Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-)
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Overview
Description
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is a complex organic compound that features a naphthalene backbone with azo and hydroxyl functional groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with metal ions, forming stable complexes.
Pathways Involved: The azo group can undergo redox reactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonato(3-))magnesate(1-)
- Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,3-disulphonato(3-))magnesate(1-)
Uniqueness
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
67939-69-9 |
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Molecular Formula |
C20H12MgN2O7S2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
magnesium;hydron;2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Mg/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
PUIREPJGDHFPQY-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Mg+2] |
Origin of Product |
United States |
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